molecular formula C12H13ClN2S B3006792 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine CAS No. 642929-46-2

1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine

Cat. No. B3006792
CAS RN: 642929-46-2
M. Wt: 252.76
InChI Key: XYPLJIPSPRVZHJ-UHFFFAOYSA-N
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Description

The compound of interest, 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine, is a derivative of the 1,3-thiazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly described in the provided papers, similar compounds with the 1,3-thiazole core have been synthesized and studied, providing valuable insights into the chemical and physical properties of such derivatives .

Synthesis Analysis

The synthesis of 1,3-thiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of other related compounds may follow analogous pathways, involving key steps such as cyclization, amidation, and chlorination, to introduce various substituents onto the thiazole ring .

Molecular Structure Analysis

The molecular structure of 1,3-thiazole derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to crystallize in the orthorhombic space group with specific unit cell parameters . These studies provide detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecules .

Chemical Reactions Analysis

The reactivity of 1,3-thiazole derivatives can be inferred from their electronic properties and the presence of functional groups that can participate in chemical reactions. For instance, the presence of amino groups in these compounds suggests potential for further derivatization through reactions such as acylation or alkylation . Additionally, the thiazole ring itself can engage in various chemical transformations, contributing to the versatility of these compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-thiazole derivatives are characterized by spectroscopic methods such as FT-IR, NMR, and UV-Visible spectroscopy. These techniques provide insights into the vibrational modes, electronic transitions, and molecular orbitals of the compounds . For example, vibrational analysis of the FT-IR and FT-Raman spectra can reveal the presence of specific functional groups and their bonding characteristics . The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, are studied using density functional theory (DFT) calculations, which correlate well with experimental data . These properties are essential for understanding the behavior of these compounds under different conditions and for predicting their potential applications in various fields, such as materials science or pharmaceuticals.

Scientific Research Applications

Corrosion Inhibition

Compounds related to 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have been used to predict their performances in inhibiting the corrosion of iron metal. These studies suggest a correlation between theoretical data and experimental results, underscoring their potential in this field (Kaya et al., 2016).

Antimicrobial Activity

A variety of thiazole derivatives, including structures similar to the compound , have been synthesized and tested for their antimicrobial properties. These compounds have shown moderate to high activity against various bacterial and fungal strains, making them potential candidates for antimicrobial applications (Kubba & Rahim, 2018).

Anti-inflammatory Activity

Derivatives of 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine have been evaluated for their anti-inflammatory effects. These studies have shown that certain derivatives can act as direct inhibitors of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This suggests their potential use in treating conditions like asthma and rheumatoid arthritis (Suh et al., 2012).

Antiviral Activity

Research on similar thiazole compounds has revealed their potential antiviral properties. Specific derivatives have been found to possess anti-tobacco mosaic virus activity, indicating their potential use in combating viral infections (Chen et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Compounds with similar structures can be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or chemical synthesis. This would likely involve further studies to fully characterize its physical and chemical properties, as well as its biological activity .

properties

IUPAC Name

1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-7(14)12-15-11(8(2)16-12)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPLJIPSPRVZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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